molecular formula C17H18ClNO3 B5727848 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B5727848
M. Wt: 319.8 g/mol
InChI Key: BEFYNGCSAHRVLP-UHFFFAOYSA-N
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethylphenol with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions may convert the acetamide group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use as a precursor in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4,6-dimethylphenoxy)acetamide
  • N-(2-methoxyphenyl)acetamide
  • 2-chloro-4,6-dimethylphenol

Uniqueness

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(13(18)9-11)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFYNGCSAHRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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